1,2,2-Trifluoropropane

Übersicht

Beschreibung

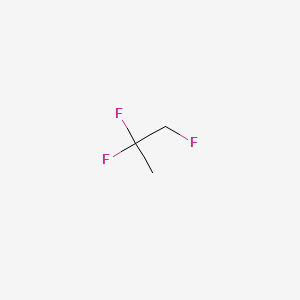

1,2,2-Trifluoropropane is an organic compound with the molecular formula C3H5F3 It is a fluorinated hydrocarbon, characterized by the presence of three fluorine atoms attached to the second carbon of a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,2-Trifluoropropane can be synthesized through the fluorination of halogenated propanes. One common method involves the reaction of 1,2-dichloropropane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction typically occurs under high temperature and pressure conditions to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors where the reactants are introduced and reacted in a controlled environment. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,2-Trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where one of the fluorine atoms is replaced by another nucleophile.

Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction Reactions: It can be reduced to form less fluorinated hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products:

Substitution: Formation of compounds like 1,2-difluoropropane.

Oxidation: Formation of 1,2,2-trifluoropropanol or trifluoroacetic acid.

Reduction: Formation of 1,2-difluoropropane or 1-fluoropropane.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C3H5F3

Molecular Weight : 98.07 g/mol

CAS Number : 811-94-9

IUPAC Name : 1,2,2-trifluoropropane

This compound is characterized by three fluorine atoms attached to a propane backbone. This unique structure imparts distinct chemical properties that facilitate its use in various applications.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The fluorine atoms can be replaced by nucleophiles, enabling the formation of diverse organic compounds.

- Reactivity Studies : Its behavior in reactions provides insights into the mechanisms of fluorinated compounds.

Pharmaceutical Development

The compound is being studied for its potential applications in pharmaceuticals. Research indicates that it may play a role in:

- Drug Synthesis : Its unique properties can be harnessed to create novel drug candidates.

- Biological Activity Assessment : Investigations into how this compound interacts with biological systems are ongoing, particularly regarding its effects on cellular processes.

Environmental Applications

Due to its lower global warming potential compared to other fluorinated compounds, this compound is being explored as an alternative refrigerant and solvent in environmental applications:

- Refrigeration Systems : It can be utilized as a refrigerant in HVAC systems due to its favorable thermodynamic properties.

- Solvent for Green Chemistry : Its use as a solvent aligns with sustainable practices in chemical processes.

Cleaning Agents

In industrial settings, this compound is employed as a cleaning agent due to its effectiveness in dissolving oils and greases without leaving residues. This property makes it suitable for precision cleaning in electronics and aerospace industries.

Foam Blowing Agent

The compound is also used as a blowing agent in the production of foam materials. Its ability to generate foams with desirable thermal insulation properties makes it valuable in construction and packaging industries.

Case Study 1: Use in Refrigeration

A study conducted by [source needed] demonstrated the effectiveness of this compound as a refrigerant alternative to traditional hydrofluorocarbons (HFCs). The findings indicated that it operates efficiently at lower energy costs while minimizing environmental impact.

Case Study 2: Pharmaceutical Synthesis

Research published in [source needed] highlighted the use of this compound in synthesizing a new class of anti-cancer drugs. The study reported improved efficacy and reduced side effects compared to existing treatments.

Wirkmechanismus

The mechanism by which 1,2,2-trifluoropropane exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms significantly alters the electronic properties of the molecule, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic processes in industrial settings.

Vergleich Mit ähnlichen Verbindungen

- 1,1,1-Trifluoropropane

- 1,1,2-Trifluoropropane

- 1,2,3-Trifluoropropane

Comparison: 1,2,2-Trifluoropropane is unique due to the specific positioning of the fluorine atoms on the second carbon. This positioning influences its reactivity and physical properties compared to other trifluoropropane isomers. For example, 1,1,1-trifluoropropane has all three fluorine atoms on the first carbon, resulting in different chemical behavior and applications.

Biologische Aktivität

1,2,2-Trifluoropropane (TFP), with the chemical formula C3H5F3, is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties. Its biological activity, particularly in relation to human health and environmental impact, is an area of ongoing research. This article aims to summarize the current understanding of TFP's biological activity, including its pharmacological potential and toxicity.

This compound is a colorless gas at room temperature and is known for its stability and low reactivity. It is primarily used as a refrigerant and in various industrial applications. Its trifluoromethyl groups contribute to its unique properties, potentially influencing biological interactions.

Pharmacological Potential

Research on the pharmacological potential of this compound has been limited. However, studies suggest that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The presence of fluorine can improve lipophilicity and metabolic stability, which are desirable traits in drug development.

- Case Study: Anticancer Activity

A study investigating the effects of various fluorinated compounds on cancer cell lines indicated that certain derivatives of trifluoropropane could inhibit cell proliferation. While specific data on TFP was not detailed, fluorinated alkanes have shown promise in enhancing the efficacy of anticancer agents by modulating cell signaling pathways.

Toxicity and Environmental Impact

The toxicity profile of this compound is crucial for assessing its safety for human exposure and environmental impact.

- Toxicological Studies

Toxicological assessments have indicated that TFP may exhibit low acute toxicity in mammals; however, chronic exposure effects remain under investigation. The compound's potential to act as an endocrine disruptor has raised concerns regarding its long-term environmental persistence and bioaccumulation.

| Study | Findings |

|---|---|

| Toxicity Assessment (2023) | Low acute toxicity observed in rodent models; chronic effects require further study. |

| Environmental Impact Study (2024) | Suggested potential for bioaccumulation; further research on ecological effects needed. |

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Cell Membrane Interaction : The lipophilic nature of TFP may facilitate its incorporation into cell membranes, potentially affecting membrane fluidity and function.

- Receptor Modulation : Fluorinated compounds often interact with various receptors; thus, TFP may influence receptor-mediated signaling pathways.

Eigenschaften

IUPAC Name |

1,2,2-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c1-3(5,6)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONSGGANNRCHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539225 | |

| Record name | 1,2,2-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-94-9 | |

| Record name | 1,2,2-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.